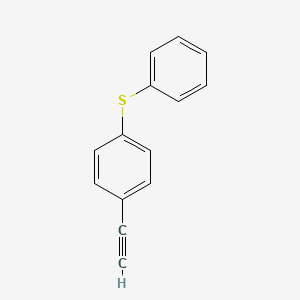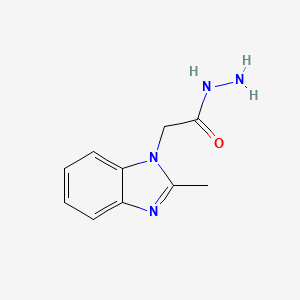
6-Phenylhexyldimethylchlorosilane
Descripción general
Descripción
6-Phenylhexyldimethylchlorosilane is an organosilicon compound with the molecular formula C14H23ClSi. It is a colorless to light yellow liquid with a melting point of approximately -46°C and a boiling point of about 257°C . This compound is soluble in organic solvents such as ethers and ketones but is insoluble in water . It is primarily used as an intermediate in the synthesis of other organosilicon materials, surfactants, and silane coupling agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylhexyldimethylchlorosilane involves the following steps :
Preparation of Phenyl Hexyl Alcohol: Phenyl hexanol is mixed with sulfuric acid and sodium hydroxide to obtain phenyl hexyl alcohol.
Reaction with Methylchlorosilane: Methylchlorosilane, such as chloromethyltrimethylsilane, is added to the reaction mixture.
Purification: The product is then distilled, purified, and filtered to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation columns to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
6-Phenylhexyldimethylchlorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups.
Hydrolysis: The compound reacts slowly with moisture or water, leading to the formation of silanols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Hydrolysis: This reaction typically occurs in the presence of water or moisture.
Major Products Formed
Substitution Reactions: The major products are organosilicon compounds with different functional groups.
Hydrolysis: The major product is silanol.
Aplicaciones Científicas De Investigación
6-Phenylhexyldimethylchlorosilane has a variety of applications in scientific research and industry :
Chemistry: Used as an intermediate in the synthesis of other organosilicon compounds.
Biology: Utilized in the modification of surfaces for biological assays.
Medicine: Employed in the preparation of drug delivery systems.
Industry: Used as a surfactant to improve wetting properties and interfacial activity, and in the preparation of coatings, inks, and adhesives.
Mecanismo De Acción
The mechanism of action of 6-Phenylhexyldimethylchlorosilane involves its reactivity with various nucleophiles and its ability to form stable organosilicon compounds. The molecular targets and pathways involved include the formation of siloxane bonds and the modification of surfaces to enhance their properties .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Phenylbutyldimethylchlorosilane
- 12-Phenyldodecyldimethylchlorosilane
Comparison
6-Phenylhexyldimethylchlorosilane is unique due to its hexyl chain, which provides specific physical and chemical properties such as high reactivity and the ability to act as a surface modifier . In comparison, 4-Phenylbutyldimethylchlorosilane and 12-Phenyldodecyldimethylchlorosilane have different chain lengths, which affect their reactivity and applications .
Propiedades
IUPAC Name |
chloro-dimethyl-(6-phenylhexyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23ClSi/c1-16(2,15)13-9-4-3-6-10-14-11-7-5-8-12-14/h5,7-8,11-12H,3-4,6,9-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKNKAIDGMTIMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCCCCC1=CC=CC=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50700669 | |
| Record name | Chloro(dimethyl)(6-phenylhexyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97451-53-1 | |
| Record name | Chloro(dimethyl)(6-phenylhexyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


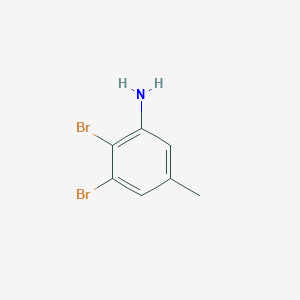
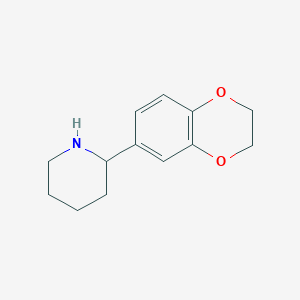
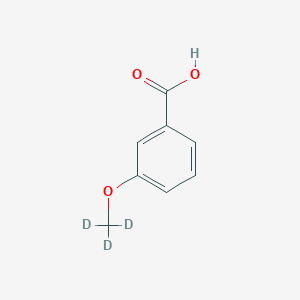

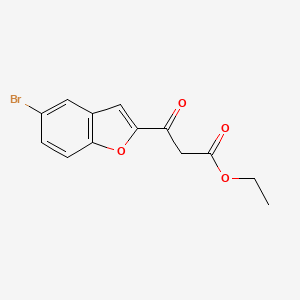

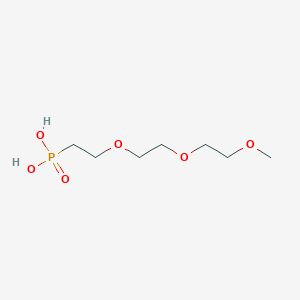
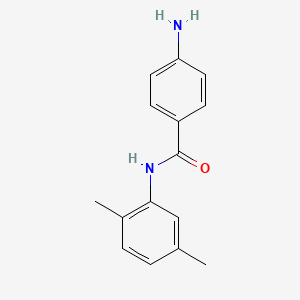
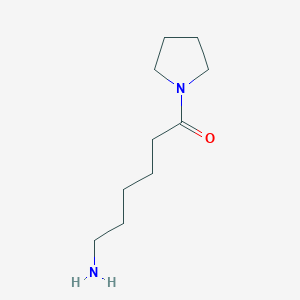
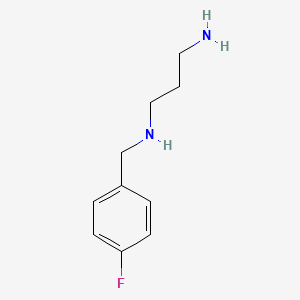
![5-Benzyl-1-oxa-5-azaspiro[2.5]octane](/img/structure/B3176079.png)
![2-[3-(2-methyl-1,3-dioxolan-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3176089.png)
